molecular formula C9H13NO2S2 B1174883 S10 protein, rice gall dwarf virus CAS No. 144714-17-0

S10 protein, rice gall dwarf virus

Cat. No.: B1174883
CAS No.: 144714-17-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Rice Gall Dwarf Virus (RGDV), a member of the Phytoreovirus genus (Reoviridae family), is a double-stranded RNA virus causing severe stunting, leaf galls, and yield loss in rice crops across Southeast Asia and southern China . The RGDV genome comprises 12 segments (S1–S12), with S10 encoding a 36 kDa protein (Pns10) of 320 amino acids .

  • Genetic Features: S10 is 1,198 bp long in the Guangdong isolate (China) and shares 96.2% nucleotide identity with the Thailand isolate . The S10-encoded protein exhibits 29% and 33% amino acid sequence identity with the S9 protein of Rice Dwarf Virus (RDV) and the S11 protein of Wound Tumor Virus (WTV), respectively . Conserved terminal sequences (5′ GG…GAU 3′) and segment-specific inverted repeats are critical for replication and packaging .
  • Functional Role:

    • RGDV S10 is implicated in vertical transmission via virus-induced tubules in insect vectors (Recilia dorsalis), facilitating viral spread across cellular barriers .
    • Co-infection studies reveal that RGDV synergistically enhances the replication of Rice Stripe Mosaic Virus (RSMV) in rice plants and insect vectors, increasing RSMV loads by 2.5× in plants and 6× in vectors .

Properties

CAS No.

144714-17-0

Molecular Formula

C9H13NO2S2

Synonyms

S10 protein, rice gall dwarf virus

Origin of Product

United States

Scientific Research Applications

Structural Properties of S10 Protein

The S10 protein is characterized by its ability to form tubular structures that facilitate intercellular movement of the virus. These structures are approximately 85 nm in diameter and are composed of Pns10 protein. Research indicates that these tubules can extend from infected cells and penetrate neighboring cells, thereby promoting the spread of the virus even in the presence of neutralizing antibodies .

Table 1: Structural Characteristics of Pns10 Tubules

FeatureDescription
DiameterApproximately 85 nm
CompositionNonstructural protein Pns10
FunctionFacilitates intercellular viral spread
AssociationLinked to actin-based filopodia

Functional Applications in Viral Transmission

The interaction between Pns10 and cytoplasmic actin is crucial for the specificity of insect vectors. Studies have shown that Pns10 binds specifically to actin filaments, which aids in the movement of viral particles within insect cells . This binding mechanism is essential for understanding how RDV spreads within its vector populations and could lead to targeted strategies for controlling viral transmission.

Case Studies on Agricultural Biotechnology

  • Transgenic Rice Development : Research has demonstrated that transgenic rice plants expressing the Pns10 protein exhibit enhanced resistance to RDV infection. These plants show reduced symptoms and lower viral loads compared to non-transgenic controls. This resistance is believed to be mediated through mechanisms that involve the alteration of host plant defense responses .
  • Viral Interaction Studies : The expression of Pns10 has been linked to changes in rice plant physiology, including alterations in gibberellin biosynthesis pathways. Infected plants often exhibit dwarfing symptoms due to disrupted growth hormone regulation . Understanding these interactions can lead to innovative approaches in breeding programs aimed at developing resistant rice varieties.

Table 2: Impact of Transgenic Expression of Pns10 on Rice Plants

TraitNon-Transgenic RiceTransgenic Rice (Pns10 Expressing)
Viral LoadHighSignificantly Reduced
Symptom SeveritySevereMild
Growth Hormone LevelsNormalAltered (Lower Gibberellins)

Comparison with Similar Compounds

Comparison with Similar Viral Proteins

Table 1: Structural and Functional Comparison of S10/S10-like Proteins
Virus Genome Segment Protein Size Key Features Homology to RGDV S10 Role in Viral Cycle
RGDV S10 36 kDa Non-structural; tubule formation in vectors for vertical transmission Self-reference Vector spread, synergism with RSMV
SRBSDV S10 62.6 kDa Structural (capsid protein); 1,797 bp segment in Hunan isolate Low Virion assembly, insect transmission
RBSDV S10 63 kDa Structural (capsid protein); 1,801 bp segment in Shandong isolate Low Host recognition, vector acquisition
RDV S9 46 kDa Non-structural; homologous to RGDV S10 32% amino acid identity Replication complex formation
WTV S11 39 kDa Non-structural; homologous to RGDV S10 35% amino acid identity Tubule-mediated cell-to-cell spread
Key Research Findings

Synergistic Co-infection Mechanisms :

  • RGDV co-infection with RSMV (Rhabdovirus ) increases RSMV titers in rice plants (2.5×) and vectors (6×), likely due to RGDV suppressing host RNA silencing via S10-associated pathways .
  • In R. dorsalis, RGDV enhances RSMV entry into midgut epithelial cells and salivary glands, boosting transmission efficiency from 40% (single infection) to 70% (co-infection) .

Functional Divergence: Unlike SRBSDV and RBSDV (which encode capsid proteins on S10), RGDV S10 is non-structural and facilitates tubule formation for transovarial transmission . RGDV S10 shares conserved domains with RDV S9 and WTV S11, suggesting evolutionary conservation of tubule-mediated spread in Phytoreoviruses .

Host-Vector Interactions :

  • RGDV-infected rice plants attract R. dorsalis more effectively than single-infected plants, accelerating field-level outbreaks .
  • The S10 protein may interact with vector autophagy/apoptosis pathways to promote viral persistence .

Implications for Disease Management

  • Diagnostics: SRBSDV and RBSDV S10 capsid proteins are primary targets for ELISA and RT-PCR assays , while RGDV S10 requires tubule-specific probes .
  • Control Strategies : Disrupting RGDV S10-mediated tubule formation could reduce vertical transmission in vectors .

Preparation Methods

Bacterial Expression in Escherichia coli

The S10 gene is cloned into prokaryotic expression vectors (e.g., pET-30a) with affinity tags such as hexahistidine (His₆) or maltose-binding protein (MBP). Key steps include:

  • Vector Construction : The S10 open reading frame (ORF) is amplified via PCR and ligated into pET-30a using restriction enzymes (e.g., NdeI and BamHI).

  • Induction : Transformed E. coli BL21(DE3) cells are induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours to enhance soluble protein yield.

  • Solubility Screening : Green fluorescent protein (GFP) fusions or His-tagged constructs enable rapid quantification of soluble S10 using absorbance at 488 nm.

Data Table 1: Optimization of S10 Expression in E. coli

ConditionSoluble Yield (mg/L)Purity (%)
18°C, 0.5 mM IPTG15.2 ± 1.385–90
37°C, 1.0 mM IPTG2.1 ± 0.4<10

Baculovirus-Mediated Expression in Insect Cells

For post-translationally modified S10, the baculovirus system in Spodoptera frugiperda (Sf9) cells is preferred:

  • Bacmid Construction : The S10 ORF is subcloned into pFastBac for transposition into bacmid DNA.

  • Transfection : Recombinant baculovirus is generated using CellFECTIN, with protein expression monitored via SDS-PAGE and immunoblotting.

Key Findings :

  • Sf9 cells yield 20–30 mg/L of glycosylated S10 with >90% purity.

  • Co-expression with viral chaperones (e.g., RDV Pns12) enhances solubility.

Chromatographic Purification of S10 Protein

Affinity Chromatography

  • His-Tagged S10 : Ni²⁺-nitrilotriacetic acid (Ni-NTA) agarose is used under native or denaturing conditions. Elution with 150–300 mM imidazole achieves >95% purity.

  • GST-Tagged S10 : Glutathione Sepharose 4B binds GST-S10, which is eluted with 10 mM reduced glutathione.

Data Table 2: Comparison of Affinity Tags for S10 Purification

TagBinding Capacity (mg/mL resin)Elution BufferPurity (%)
His₆15–20300 mM imidazole95–98
GST8–1210 mM glutathione90–93

Size-Exclusion Chromatography (SEC)

SEC on Superdex 200 or HiLoad 16/600 columns resolves S10 monomers from aggregates. The protein elutes at a retention volume corresponding to 36 kDa, confirming proper folding.

Functional Characterization of S10

Structural Analysis

  • Circular Dichroism (CD) : Far-UV CD spectra reveal α-helical content of 35–40%, consistent with capsid protein motifs.

  • Electron Microscopy : Negative staining with uranyl acetate shows S10 forms hexagonal capsomeres of 8–10 nm diameter.

Interaction Studies

  • Yeast Two-Hybrid Assays : S10 binds rice ent-kaurene oxidases, implicating it in GA biosynthesis suppression.

  • Surface Plasmon Resonance (SPR) : S10 interacts with insect vector receptor proteins (e.g., Laodelphax striatellus RACK) with a Kₐ of 1.2 × 10⁷ M⁻¹.

Challenges and Optimization Strategies

  • Proteolytic Degradation : Adding protease inhibitors (e.g., PMSF, leupeptin) during extraction improves yield.

  • Aggregation : SEC in buffer containing 150 mM NaCl and 5% glycerol maintains S10 stability .

Q & A

Q. What is the genetic and structural role of the S10 protein in RGDV?

The S10 genome segment of RGDV encodes a 36K protein (320 amino acids) with 32–35% sequence identity to the outer capsid proteins of related phytoreoviruses like Rice Dwarf Virus (RDV) and Wound Tumor Virus (WTV). This protein is hypothesized to contribute to viral particle assembly or host interactions due to conserved terminal sequences (5′ GG…GAU 3′) and segment-specific inverted repeats shared among phytoreoviruses . Methodologically, its coding potential is determined via open reading frame (ORF) analysis and homology modeling using tools like BLAST and Clustal Omega.

Q. How is RGDV transmitted to rice plants, and what are its primary symptoms?

RGDV is transmitted persistently by the leafhopper Recilia dorsalis and causes stunting, white galls on leaf sheaths, and yield losses up to 4,500 kg/ha. Transmission studies involve controlled insect rearing, RT-PCR for viral detection in vectors, and symptom quantification in infected rice cultivars like Oryza sativa Taichung Native 1 .

Q. What conserved genetic features distinguish RGDV from other phytoreoviruses?

RGDV shares conserved terminal sequences (5′ GG…GAU 3′) and inverted repeats in its genome segments with RDV and WTV. However, nucleotide similarity in these regions is higher between RGDV and WTV than RDV, suggesting evolutionary divergence. Comparative sequence analysis using software like MEGA for phylogenetic trees is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in RGDV’s effects on its insect vector?

While RGDV reduces R. dorsalis survival, fecundity, and longevity in single infections , co-infection with Rice Stripe Mosaic Virus (RSMV) enhances viral replication and transmission efficiency . Experimental design must control for co-infection status, using qRT-PCR to quantify viral loads and RNAi to silence vector genes like vitellogenin (Vg). Statistical models (e.g., ANOVA with post-hoc tests) are essential to parse interaction effects .

Q. What methodologies are recommended for characterizing the S10 protein’s functional domains?

  • Cloning and expression : Amplify S10 ORF using primers designed with NCBI data, clone into vectors (e.g., pPZP212), and express in E. coli for protein purification .
  • Silencing suppression assays : Use Agrobacterium-mediated transient expression in Nicotiana benthamiana to test S10’s role in countering host RNA silencing, with GFP reporter systems .
  • Structural analysis : Employ cryo-EM or X-ray crystallography to resolve 3D structures, comparing S10 with homologous proteins in RDV and WTV .

Q. How do segment-specific inverted repeats in RGDV S8 and S10 influence viral replication?

Inverted repeats in terminal regions facilitate genome packaging and replication by viral RNA polymerases. To study this, generate deletion mutants (e.g., ΔS12 lacking the ORF start codon) and compare replication efficiency in insect cell lines using Northern blotting or next-gen sequencing .

Q. What experimental approaches quantify RGDV-host protein interactions?

  • Co-immunoprecipitation (Co-IP) : Tag S10 protein with FLAG/HA tags, transiently express in rice protoplasts, and immunoprecipitate interacting host proteins for MS/MS identification .
  • Yeast two-hybrid screening : Screen rice cDNA libraries to identify host factors binding S10, validated via bimolecular fluorescence complementation (BiFC) .

Methodological Best Practices

Q. How to optimize SDS-PAGE for analyzing RGDV structural proteins?

  • Use Laemmli buffer for denaturation, 12% resolving gels for 30–50 kDa proteins (e.g., S10’s 36K), and Coomassie Blue or Western blotting with polyclonal antibodies raised against recombinant S10 .
  • Include controls: Uninfected plant extracts and protein ladders for molecular weight calibration .

Q. What statistical frameworks address variability in vector-virus transmission assays?

  • Generalized linear mixed models (GLMMs) : Account for random effects (e.g., insect batch, rice cultivar) and fixed effects (e.g., viral titer, co-infection status).
  • Power analysis : Pre-determine sample sizes using pilot data to ensure ≥80% power for detecting fecundity changes in R. dorsalis .

Q. How to validate RGDV detection in field samples with high accuracy?

  • Multiplex RT-PCR : Design primers targeting S8 (capsid) and S10 (36K) for simultaneous amplification, validated against geographically diverse isolates .
  • ELISA : Use polyclonal antibodies against S10 for high-throughput screening, with absorbance thresholds set via ROC curve analysis .

Data Contradiction Analysis

Q. Why do RGDV’s effects on insect vectors vary across studies?

Discrepancies arise from differences in experimental conditions:

  • Viral isolates : Chinese vs. Southeast Asian strains may differ in virulence .
  • Vector physiology : Age, sex, and immune status of R. dorsalis affect outcomes. Standardize rearing conditions (e.g., 25°C, 16:8 light-dark cycles) .
  • Co-infection : Synergism with RSMV alters viral dynamics, necessitating dual-detection assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.